molecular formula C6H10O B14476434 Cyclopropane, (1-methoxyethenyl)- CAS No. 66031-87-6

Cyclopropane, (1-methoxyethenyl)-

Cat. No.: B14476434
CAS No.: 66031-87-6
M. Wt: 98.14 g/mol
InChI Key: HKDZODYCPJKOMM-UHFFFAOYSA-N
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Description

Cyclopropane, (1-methoxyethenyl)-, also known by its chemical formula C6H10O, is a compound that features a cyclopropane ring substituted with a methoxyethenyl group. This compound is notable for its unique structure, which includes a highly strained three-membered ring, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For Cyclopropane, (1-methoxyethenyl)-, the synthesis can be achieved by the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane . This process involves specific reaction conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems to enhance regio-, diastereo-, and enantio-selectivity. These methods are designed to optimize yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane, (1-methoxyethenyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) are common.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols .

Scientific Research Applications

Cyclopropane, (1-methoxyethenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for Cyclopropane, (1-methoxyethenyl)-, involves its interaction with molecular targets through its strained ring structure. This strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an NMDA receptor antagonist and also inhibits AMPA receptors and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

    Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.

    Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane.

    Cyclopentane: A five-membered ring compound with even less strain.

Uniqueness: Cyclopropane, (1-methoxyethenyl)-, is unique due to its methoxyethenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .

Properties

CAS No.

66031-87-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-methoxyethenylcyclopropane

InChI

InChI=1S/C6H10O/c1-5(7-2)6-3-4-6/h6H,1,3-4H2,2H3

InChI Key

HKDZODYCPJKOMM-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1CC1

Origin of Product

United States

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